

5-(Pyridin-3-yl)oxazole-4-carboxylic acid

chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Pyridin-3-yl)oxazole-4-carboxylic acid

Cat. No.: B1414878

[Get Quote](#)

An In-Depth Technical Guide to **5-(Pyridin-3-yl)oxazole-4-carboxylic acid**

Introduction: A Privileged Scaffold in Medicinal Chemistry

5-(Pyridin-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound that merges three key pharmacophores: a pyridine ring, an oxazole core, and a carboxylic acid moiety. This unique combination makes it a molecule of significant interest in drug discovery and development. The pyridine scaffold is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1]. The oxazole ring serves as a versatile bioisostere for amide and ester groups, offering a rigid, planar structure that can orient substituents in a well-defined three-dimensional space[2][3]. Finally, the carboxylic acid group provides a crucial anchor for ionic interactions with biological targets, such as the basic residues in enzyme active sites, and enhances aqueous solubility.

This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and potential biological significance of **5-(Pyridin-3-yl)oxazole-4-carboxylic acid**, offering field-proven insights for its application in research and development.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful experimental design, from synthesis and purification to formulation and in vitro screening.

Compound Identification

Property	Data	Source
CAS Number	1083224-10-5	[4]
Molecular Formula	C ₉ H ₆ N ₂ O ₃	[4]
Molecular Weight	190.16 g/mol	[5]
Physical Form	Solid	[5]
Purity (Typical)	>95%	[4]
Predicted pKa	~2.8 - 3.5 (Carboxylic Acid), ~4.5 - 5.0 (Pyridinium ion)	Inferred from similar structures[6]
Predicted Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.	Inferred from structure

The molecule possesses two ionizable centers: the acidic carboxylic acid and the basic nitrogen of the pyridine ring. The predicted pKa of the carboxylic acid suggests it will be deprotonated (carboxylate form) at physiological pH (~7.4), which is critical for forming salt-bridge interactions with biological targets. The pyridine nitrogen will be protonated in acidic conditions.

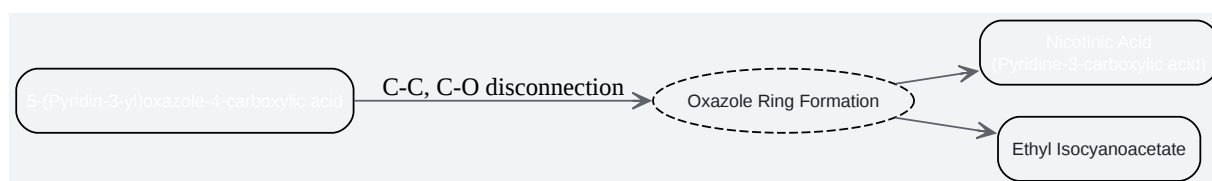
Caption: 2D Structure of **5-(Pyridin-3-yl)oxazole-4-carboxylic acid**.

PART 2: Synthesis, Reactivity, and Stability

The synthetic accessibility and chemical behavior of a compound dictate its viability as a research tool or drug candidate.

Retrosynthetic Analysis and Proposed Synthesis

The most direct and modern approach to synthesizing 4,5-disubstituted oxazoles is from carboxylic acids[3]. A logical retrosynthesis of the target compound involves disconnecting the oxazole ring, pointing to nicotinic acid and an isocyanoacetate derivative as plausible starting materials.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Proposed One-Pot Synthesis

This protocol is adapted from established methods for oxazole synthesis directly from carboxylic acids and isocyanides, which avoids the need for pre-activating the acid to a more reactive form like an acid chloride[3].

Objective: To synthesize Ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate, followed by saponification.

Materials:

- Nicotinic acid (1.0 equiv)
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.5 equiv)
- Ethyl isocyanoacetate (1.2 equiv)
- N-Methylmorpholine (NMM) (2.0 equiv)
- Dichloromethane (DCM), Anhydrous
- Lithium Hydroxide (LiOH)
- Tetrahydrofuran (THF) / Water

Step-by-Step Procedure:

- **Carboxylic Acid Activation:** To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add nicotinic acid (1.0 equiv) and anhydrous DCM. Stir to dissolve/suspend.
- Add N-Methylmorpholine (2.0 equiv) and stir for 5 minutes at room temperature.
- Add DMTMM (1.5 equiv) in one portion. The reaction mixture may become a thicker slurry. Stir for 20 minutes. Expertise Note: DMTMM is a highly effective peptide coupling reagent that works well for activating carboxylic acids for reactions with weak nucleophiles like isocyanides.
- **Cyclization:** Add ethyl isocyanoacetate (1.2 equiv) dropwise to the activated acid mixture.
- Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS for the disappearance of nicotinic acid and the formation of the ethyl ester product.
- **Work-up and Purification (Ester):** Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
- **Saponification:** Dissolve the purified ethyl ester in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (2.0-3.0 equiv) and stir at room temperature until LC-MS confirms complete conversion to the carboxylic acid (typically 2-4 hours).
- **Final Isolation:** Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities. Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. The product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, **5-(Pyridin-3-yl)oxazole-4-carboxylic acid**.

Chemical Reactivity and Stability Considerations

- **Carboxylic Acid:** The -COOH group is the primary site of reactivity. It can be readily converted to esters, amides, or acid halides using standard organic chemistry protocols. This

functional handle is essential for forming covalent linkages, for example, in the development of PROTACs or targeted covalent inhibitors.

- **Heterocyclic Core:** The oxazole ring is generally stable but can be susceptible to ring-opening under harsh acidic or basic conditions. A study of related 5-hydroxyoxazole-4-carboxylic acids highlighted their instability towards hydrolytic ring-opening and decarboxylation[7]. While the 5-pyridyl substituent likely imparts more stability than a 5-hydroxy group, this potential degradation pathway should be considered, especially during prolonged storage in aqueous buffers or under harsh reaction conditions.

PART 3: Biological Context and Therapeutic Potential

The convergence of the pyridine and oxazole rings in a single molecule creates a "privileged scaffold" with potential applications across multiple therapeutic areas.

Pharmacophore Analysis

The molecule can be deconstructed into three key regions that contribute to its potential biological activity.

Caption: Key pharmacophoric features of the molecule.

Known Activities of Structural Analogs

While data on this specific molecule is limited, the broader class of pyridine-oxazole derivatives has demonstrated significant biological activity.

- **Anticancer Activity:** Numerous studies have reported on oxazole derivatives, including those linked to pyridine, as potent anticancer agents[2][8]. Some have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and leukemia cell lines[8][9]. The mechanism is often linked to the inhibition of critical cellular targets like kinases[10][11].
- **Antibacterial Activity:** 3-(Pyridine-3-yl)-2-oxazolidinone derivatives, which share the core pyridin-3-yl structure, have exhibited strong antibacterial activity against Gram-positive bacteria, with efficacy comparable to the antibiotic linezolid[12][13]. This suggests the

pyridin-3-yl moiety is well-tolerated and potentially beneficial for targeting bacterial enzymes or ribosomes.

- **Enzyme Inhibition:** The general structure is reminiscent of kinase inhibitors, where a heterocyclic core (like oxazole) positions substituents to interact with the ATP-binding pocket. The pyridine ring can form crucial hydrogen bonds with the hinge region of a kinase, while the carboxylic acid could anchor the molecule to basic residues like lysine in the solvent-exposed region.

Conclusion and Future Directions

5-(Pyridin-3-yl)oxazole-4-carboxylic acid represents a high-potential scaffold for chemical biology and drug discovery. Its synthesis is feasible through modern organic chemistry methods, and its structure contains multiple functional groups amenable to derivatization for structure-activity relationship (SAR) studies.

Future research should focus on:

- Validating the proposed synthesis and optimizing reaction conditions for scale-up.
- Exploring the derivatization of the carboxylic acid to generate amide or ester libraries for biological screening.
- Screening the compound and its derivatives against panels of kinases, bacterial strains, and cancer cell lines to identify initial biological activities.
- Conducting stability studies to confirm its suitability for use in aqueous biological assays and potential for further development.

By leveraging the insights provided in this guide, researchers can confidently incorporate this promising molecule into their discovery workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. 5-Pyridin-3-yl-1,3-oxazole-4-carboxylic acid - Amerigo Scientific [[amerigoscientific.com](https://www.amerigoscientific.com/)]
- 5. 5-(Pyridin-3-yl)isoxazole-3-carboxylic acid | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com/)]
- 6. 5-(PYRIMIDIN-5-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID CAS#: 1378585-27-3 [[m.chemicalbook.com](https://www.mchemicalbook.com/)]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. [connectjournals.com](https://www.connectjournals.com/) [[connectjournals.com](https://www.connectjournals.com/)]
- 9. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 10. [nanobioletters.com](https://www.nanobioletters.com/) [[nanobioletters.com](https://www.nanobioletters.com/)]
- 11. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [[frontiersin.org](https://www.frontiersin.org/)]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(Pyridin-3-yl)oxazole-4-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1414878#5-pyridin-3-yl-oxazole-4-carboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com